molecular formula C12H19O4P B1310494 Diethyl 3-methoxybenzylphosphonate CAS No. 60815-18-1

Diethyl 3-methoxybenzylphosphonate

Cat. No.: B1310494
CAS No.: 60815-18-1
M. Wt: 258.25 g/mol
InChI Key: IGGMUQNGGBRXFB-UHFFFAOYSA-N
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Description

Diethyl 3-methoxybenzylphosphonate, also known as DE-3-MBP, is an organophosphonate compound with a wide range of applications in scientific research. It is a phosphonate ester of diethyl 3-methoxybenzyl alcohol and phosphonic acid. DE-3-MBP has been used in many areas of scientific research, including biochemical and physiological studies, to study the effects of various compounds on living organisms. DE-3-MBP is a versatile compound with a wide range of applications, from laboratory experiments to medical research.

Scientific Research Applications

Corrosion Inhibition

Diethyl 3-methoxybenzylphosphonate derivatives have been explored for their effectiveness in corrosion inhibition. Studies have shown that certain phosphonate derivatives, such as diethyl (phenylamino)methyl phosphonate and its derivatives, demonstrate significant inhibitory effects on mild steel corrosion in hydrochloric acid, a process relevant to industrial applications like metal pickling. These compounds act as mixed-type inhibitors, with good surface adsorption properties and high inhibition efficiency, supported by both experimental and theoretical studies (Gupta et al., 2017) (Moumeni et al., 2020).

Organic Synthesis

In the realm of organic chemistry, this compound compounds are utilized in various synthetic routes. They are integral in the formation of aminophosphonic derivatives through hetero-Diels-Alder reactions, contributing to the development of compounds with potential medicinal applications. Their synthesis and properties have been explored, demonstrating their versatility in creating complex organic molecules (Monbaliu et al., 2010) (Netz & Seidel, 1992).

Analytical Chemistry

This compound and its derivatives have applications in analytical chemistry, particularly in the detection and quantification of specific ions and compounds. They have been employed in the creation of sensor devices for detecting Cr3+ ions and organophosphates, demonstrating the compound's versatility in chemical sensing applications (Singh et al., 2018).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their potential in drug synthesis. For instance, they have been used in the synthesis of Alzheimer's disease imaging agents and antimalarial drugs, showcasing their utility in developing therapeutic agents (Ono et al., 2003) (Fokin et al., 2007).

Safety and Hazards

Diethyl 3-methoxybenzylphosphonate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Safety measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using the substance only in well-ventilated areas .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-7-6-8-12(9-11)14-3/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGMUQNGGBRXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442516
Record name Diethyl 3-methoxybenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60815-18-1
Record name Diethyl 3-methoxybenzylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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